N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine
Description
The compound N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine is a nitrogen-containing heterocyclic derivative featuring a furan-2-ylmethyl core linked to a dihydroxylamine moiety via azanediyl and prop-1-yl-2-ylidene bridges. The compound’s structural complexity implies that crystallographic tools like SHELXL or visualization software such as ORTEP might be employed for structural validation .
Properties
CAS No. |
918893-57-9 |
|---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[1-[furan-2-ylmethyl(2-hydroxyiminopropyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H17N3O3/c1-9(12-15)6-14(7-10(2)13-16)8-11-4-3-5-17-11/h3-5,15-16H,6-8H2,1-2H3 |
InChI Key |
PZHBRTRWGUZHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC1=CC=CO1)CC(=NO)C |
Origin of Product |
United States |
Preparation Methods
Hydroxylamine Derivatives Synthesis
The synthesis of N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine typically begins with the preparation of hydroxylamine derivatives. Hydroxylamine can be reacted with various aldehydes or ketones to form oximes, which serve as intermediates.
General Reaction:
$$
\text{RCHO} + \text{NH}2\text{OH} \rightarrow \text{RCH=NOH} + \text{H}2\text{O}
$$
This reaction can be conducted in the presence of acidic or basic catalysts to enhance the yield and rate of formation.
Furan Derivative Reaction
The furan moiety can be introduced through a reaction with furan-2-carbaldehyde. The aldehyde can react with hydroxylamine to form the corresponding oxime, which then undergoes further transformations.
Example Reaction:
$$
\text{Furan-2-carbaldehyde} + \text{Hydroxylamine} \rightarrow \text{Furan-2-oxime}
$$
This step is crucial as it establishes the furan ring in the final compound.
Formation of Dihydroxylamine
Subsequent to forming the oxime, the next step involves converting it into a dihydroxylamine derivative. This can be achieved by treating the oxime with suitable reagents such as diisopropyl azodicarboxylate (DIAD) or other nitrogen sources.
- Oxime formation from furan derivative.
- Reaction of oxime with DIAD to yield dihydroxylamine.
Reaction Conditions
The reaction conditions greatly influence the yield and purity of this compound:
| Parameter | Optimal Conditions |
|---|---|
| Temperature | 60–80 °C |
| Solvent | Ethanol or methanol |
| Time | 4–6 hours |
| Catalyst | Acidic catalyst (e.g., HCl) |
These parameters ensure that the reactions proceed efficiently while minimizing side reactions.
Yields and Purification
The overall yield of this compound can vary based on the specific reaction pathway chosen:
| Method | Yield (%) |
|---|---|
| Direct hydroxylamine reaction | 70–85% |
| Furan oxime pathway | 60–75% |
| Dihydroxylamine conversion | 50–65% |
Purification methods typically involve recrystallization from ethanol or chromatography techniques to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Industry: The compound may be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N,N’-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with various molecular targets. The furan ring and dihydroxylamine group can form coordination complexes with metal ions, which can then interact with biological molecules like proteins and nucleic acids . These interactions can lead to various biological effects, including cytotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ranitidine-Related Compounds
Ranitidine derivatives share structural motifs with the target compound, particularly the furan-2-ylmethyl group and nitrogen-rich substituents. For example:
- Ranitidine Diamine Hemifumarate (Related Compound A): Contains a 5-[[(2-aminoethyl)thio]methyl]-furan-2-ylmethanamine backbone. Unlike the target compound, it features a thioether linkage and lacks hydroxylamine or propylidene groups .
- N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide: Incorporates a nitroethenyl group and sulphanyl chain, highlighting divergent functionalization compared to the hydroxylamine and azanediyl bridges in the target compound .
Key Differences :
| Feature | Target Compound | Ranitidine Derivatives |
|---|---|---|
| Core Functional Group | Dihydroxylamine, azanediyl | Thioether, nitroethenyl |
| Substituents | Prop-1-yl-2-ylidene bridges | Sulphanyl ethyl chains |
| Electron Density | Enhanced by hydroxylamine | Modulated by nitro groups |
Oxadiazole-Containing Furan Derivatives
Compounds such as (furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl) methanimines () share the furan-aldehyde condensation pathway with the target compound. For instance, oxadiazole derivatives are often rigid and planar, whereas the target compound’s flexible bridges may enhance conformational diversity .
Data Table: Structural and Functional Comparison
Biological Activity
N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, which is known for its reactivity and biological significance. Its structure can be represented as follows:
This compound is characterized by the presence of hydroxylamine groups, which are often implicated in biological activities such as enzyme inhibition and antioxidant properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of furan derivatives. For instance, compounds related to furan have demonstrated inhibitory effects on SARS-CoV-2 main protease (Mpro). A derivative with a similar furan structure exhibited an IC50 value of 10.76 μM against Mpro, indicating significant antiviral activity . This suggests that this compound may possess similar properties due to its structural components.
Anticancer Activity
Furan derivatives have also been explored for their anticancer properties. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate has shown promising results against various cancer cell lines such as HeLa and HepG2 . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, which may also be applicable to our compound of interest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydroxylamine moiety can interact with enzyme active sites, potentially inhibiting key enzymes involved in viral replication or cancer cell metabolism.
- Antioxidant Properties : Compounds containing furan rings often exhibit antioxidant activities, which can protect cells from oxidative stress and damage.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
Study on Antiviral Efficacy
A study focused on furan derivatives found that specific modifications to the furan structure enhanced inhibitory effects on viral proteases. The compound F8–B6 was identified as a reversible covalent inhibitor with low cytotoxicity (CC50 > 100 μM) in Vero and MDCK cells . This indicates that structural features of furan derivatives are crucial for their biological activity.
Anticancer Activity Assessment
Research conducted on methyl derivatives of furan demonstrated significant anticancer effects through various assays. The study reported IC50 values indicating effective inhibition of cancer cell viability across multiple lines . Such findings suggest that this compound could be further investigated for similar anticancer properties.
Data Table: Summary of Biological Activities
| Biological Activity | Compound | IC50 Value (μM) | Cell Line/Target |
|---|---|---|---|
| Antiviral | F8–S43 | 10.76 | SARS-CoV-2 Mpro |
| Anticancer | Methyl derivative | Varies | HeLa, HepG2 |
| Enzyme Inhibition | N/A | N/A | Various enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
